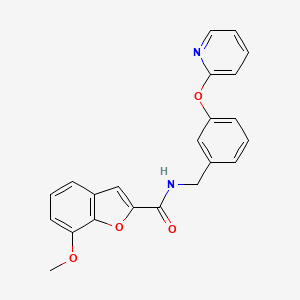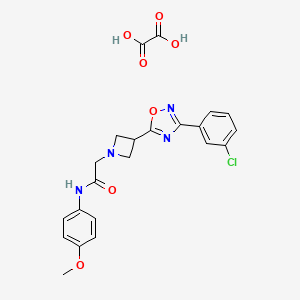
7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . This specific compound has a molecular formula of C22H18N2O4 and a molecular weight of 374.396.
Synthesis Analysis
The synthesis of benzofuran derivatives involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . The resulting ethyl 5-nitrobenzofuran-2-carboxylate is obtained in good yields and purity .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a carboxamide group, and methoxy and pyridin-2-yloxy substituents.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate, followed by reduction of the nitro group at the 5th position of the benzofuran ring .Physical And Chemical Properties Analysis
The compound has a molecular formula of C22H18N2O4 and a molecular weight of 374.396. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Anti-Tumor Activity
Benzofuran derivatives, including the compound , have been identified to possess strong anti-tumor properties. They are being studied for their potential use in cancer therapy, particularly due to their ability to inhibit cell proliferation and induce apoptosis in tumor cells. The compound’s structure allows it to interact with various cellular targets, which can be exploited to develop new anticancer agents .
Antibacterial Properties
Research has indicated that benzofuran compounds exhibit significant antibacterial activity. This makes them valuable in the search for new antibiotics, especially in an era where antibiotic resistance is a growing concern. The compound’s mechanism of action often involves interfering with bacterial cell wall synthesis or protein function .
Antioxidant Effects
Benzofuran derivatives are known for their antioxidant effects, which are crucial in protecting cells from oxidative stress. This property is beneficial in the treatment of diseases caused by oxidative damage, such as neurodegenerative disorders. The compound’s ability to scavenge free radicals can be harnessed to develop therapeutic agents .
Anti-Fibrosis Activity
The structural analogs of the compound have shown promise in the treatment of fibrotic diseases. They can inhibit the deposition of collagen fibers, which is a hallmark of fibrosis. This application is particularly relevant in the context of liver fibrosis, where the compound could potentially prevent the progression of the disease .
Neuroprotective Applications
Some benzofuran derivatives have demonstrated neuroprotective activities, which could be beneficial in the management of neurodegenerative diseases. The compound’s ability to protect neuronal cells from damage and support their survival is a valuable trait for developing drugs aimed at conditions like Alzheimer’s and Parkinson’s disease .
Anti-Viral Properties
Benzofuran compounds have also been explored for their anti-viral activities. They can act as inhibitors of viral replication, making them potential candidates for antiviral drug development. The compound’s interaction with viral enzymes or proteins can disrupt the viral life cycle and prevent infection spread .
Mécanisme D'action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have a wide array of biological activities, indicating they interact with multiple targets .
Mode of Action
One study suggests that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This could potentially be one of the ways this compound interacts with its targets.
Biochemical Pathways
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have neuroprotective and antioxidant activities . For instance, some derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that these compounds are likely to be stable and effective in a variety of environments .
Orientations Futures
Benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities . Further synthesis and evaluation of these compounds are necessary to confirm their potential as drugs . The compound with -CH3 substitution at R2 and -OH substitution at R3 positions of the benzofuran moiety might serve as the lead exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities .
Propriétés
IUPAC Name |
7-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-26-18-9-5-7-16-13-19(28-21(16)18)22(25)24-14-15-6-4-8-17(12-15)27-20-10-2-3-11-23-20/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXUVFIDPCWQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)
![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)


![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)